molecular formula C13H16O6 B12524844 Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate CAS No. 796851-92-8

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate

Cat. No.: B12524844
CAS No.: 796851-92-8
M. Wt: 268.26 g/mol
InChI Key: DVEXYZKTGQAOJA-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate is an organic compound with the molecular formula C13H16O6 It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group, an oxoethoxy group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate typically involves the esterification of 5-methoxy-2-hydroxybenzoic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures (around 65°C) for 24 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is subjected to steam distillation to remove the solvent, and the product is extracted using ethyl acetate .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and scalability. The purification process involves recrystallization and chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: Similar structure with a different position of the methoxy group.

    Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate: Contains a fluorine atom instead of a methoxy group.

    Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate: Lacks the methoxy group on the benzene ring

Uniqueness

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

796851-92-8

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate

InChI

InChI=1S/C13H16O6/c1-4-18-12(14)8-19-11-6-5-9(16-2)7-10(11)13(15)17-3/h5-7H,4,8H2,1-3H3

InChI Key

DVEXYZKTGQAOJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)OC)C(=O)OC

Origin of Product

United States

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